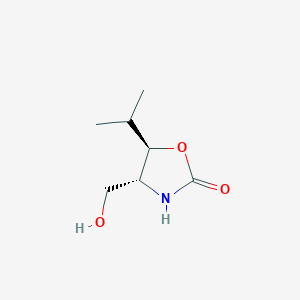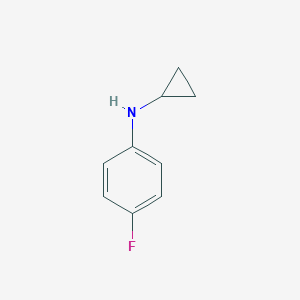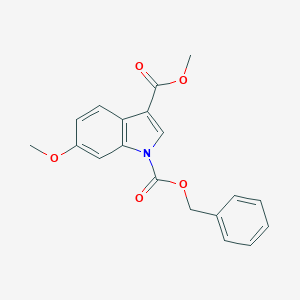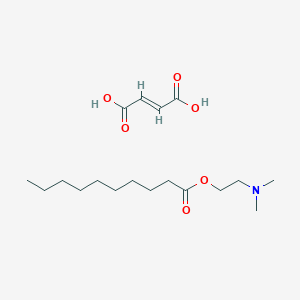
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is a chemical compound with a unique structure that combines the properties of decanoic acid and dimethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) typically involves esterification reactions. One common method is the reaction of decanoic acid with 2-(dimethylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: N-oxide derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving fatty acids and amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The ester group allows the compound to penetrate cell membranes, while the dimethylamino group can interact with specific receptors or enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid, ethyl ester: Similar in structure but lacks the dimethylamino group, making it less versatile in biological applications.
Acetic acid, 2-(dimethylamino)ethyl ester: Shorter carbon chain, which affects its physical properties and reactivity.
Decanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains hydroxyl groups, which can form additional hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is unique due to the presence of both the decanoic acid and dimethylaminoethyl ester moieties. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
129320-09-8 |
|---|---|
Molecular Formula |
C14H29NO2.C4H4O4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



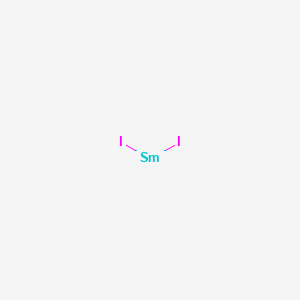
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
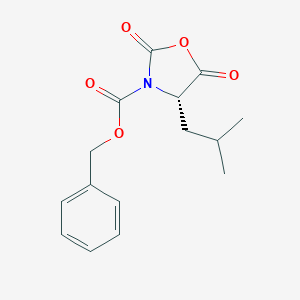

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)


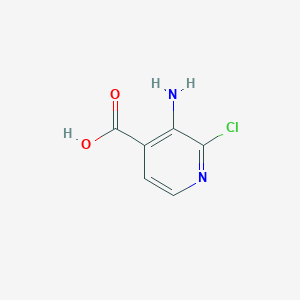

![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
